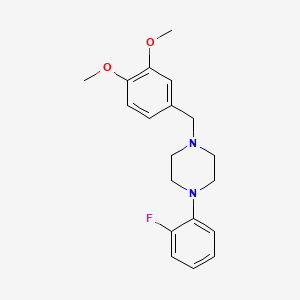
N-(4-acetylphenyl)-3-chlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-acetylphenyl)-3-chlorobenzenesulfonamide” is a chemical compound with the molecular formula C16H14ClNO4S. It has an average mass of 351.805 Da and a monoisotopic mass of 351.033203 Da .
Synthesis Analysis
The synthesis of “N-(4-acetylphenyl)-3-chlorobenzenesulfonamide” has been reported in the literature. A one-pot synthesis under base conditions has been carried out, offering several advantages such as excellent yields, short reaction times, and high purity . Another synthesis method involves the Michael-type addition of aromatic alcohols to N-(4-acetylphenyl)maleic imide .Molecular Structure Analysis
The molecular structure of “N-(4-acetylphenyl)-3-chlorobenzenesulfonamide” has been elucidated using various spectroscopic techniques. The molecule is in a V-shape, and the two substituted benzene rings make a dihedral angle of 84.31 (9)° .Chemical Reactions Analysis
“N-(4-acetylphenyl)-3-chlorobenzenesulfonamide” has been involved in various chemical reactions. For instance, it has been used in the synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols .Physical And Chemical Properties Analysis
“N-(4-acetylphenyl)-3-chlorobenzenesulfonamide” is a chemical compound with the molecular formula C16H14ClNO4S. It has an average mass of 351.805 Da and a monoisotopic mass of 351.033203 Da .Aplicaciones Científicas De Investigación
Sensing Applications
Boronic acids, which are increasingly utilized in diverse areas of research, interact with diols and strong Lewis bases such as fluoride or cyanide anions. This leads to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Antibacterial Properties
Sulfonamides, including N-(4-acetylphenyl)-3-chlorobenzenesulfonamide, have been synthesized and their antibacterial activities against Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213 have been evaluated . All prepared compounds exhibited significant antibacterial activity against these bacteria .
Protein Manipulation and Modification
The interaction of boronic acids with proteins allows for their manipulation and cell labeling . Boronic acids are also used for electrophoresis of glycated molecules .
Therapeutic Development
Boronic acids are used in the development of therapeutics . They play an active role in the treatment of many diseases and have had revolutionary effects in medical and organic chemistry .
Controlled Release of Insulin
Boronic acids have been employed in polymers for the controlled release of insulin .
Synthesis of New Chalcone Derivatives
N-(4-acetylphenyl)-3-chlorobenzenesulfonamide has been used as a substrate for the synthesis of new chalcone derivatives .
Mecanismo De Acción
Target of Action
A structurally similar compound, n-(4-acetylphenyl)-5-(5-chloro-2,4-dihydroxyphenyl)-1h-pyrazole-4-carboxamide, has been reported to interact with theHeat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-3-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-10(17)11-5-7-13(8-6-11)16-20(18,19)14-4-2-3-12(15)9-14/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJSKPXRGLCJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 4-[(diisopropylamino)carbonyl]benzoate](/img/structure/B5741964.png)







![N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5742002.png)
![ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5742027.png)
![1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5742036.png)


![N-cyclohexyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5742055.png)